N-Protection Orthogonality: Boc (CAS 1065114-27-3) vs. Cbz (CAS 1207362-38-6) vs. Free Amine (CAS 781612-89-3)
CAS 1065114-27-3 carries a Boc group that is cleaved under mild acidic conditions (TFA, HCl/dioxane), permitting selective N-7 deprotection in the presence of benzyl esters, silyl ethers, or base-labile functional groups . The Cbz analog (CAS 1207362-38-6) requires hydrogenolysis (Pd/C, H2), which is incompatible with reducible substrates (alkenes, nitro groups, aryl halides). The des-Boc free amine (CAS 781612-89-3) offers no protection and is incompatible with reactions requiring N-H masking [1].
| Evidence Dimension | Deprotection selectivity / synthetic compatibility |
|---|---|
| Target Compound Data | Boc cleaved by TFA (50% in DCM, 25 °C, 1-2 h) or HCl (4 M in dioxane); stable to hydrogenolysis conditions |
| Comparator Or Baseline | Cbz analog (CAS 1207362-38-6): cleaved by H2/Pd-C, incompatible with reducible groups; des-Boc (CAS 781612-89-3): no N-protection, requires pre-installation of all N-7 substituents |
| Quantified Difference | Three orthogonal deprotection modes; only Boc allows acid-selective unmasking orthogonal to hydrogenolysis-labile motifs |
| Conditions | Standard protecting group compatibility framework for heterocyclic intermediate diversification |
Why This Matters
For procurement decisions, the Boc variant enables a broader synthetic sequence design space without requiring re-optimization of downstream chemistry, directly reducing the number of synthetic steps and protecting group manipulations needed for lead optimization.
- [1] Lebsack AD, et al. 1,2-Diamino-ethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines as TRPV1 antagonists with improved properties. Bioorg Med Chem Lett. 2010;20(23):7142-6. View Source
